Myosin modulator 2

Myosin ATPase Isoform selectivity Cardiac physiology

Researchers requiring partial, titratable myosin ATPase inhibition for cardiac physiology studies face limited options-existing modulators like Mavacamten saturate at nanomolar levels. Myosin modulator 2 (Compound B172) addresses this with moderate micromolar potency and differential isoform activity across skeletal, atrial, and ventricular myosins. • IC₂₅: 2.013 μM (rabbit psoas), 2.94 μM (porcine atrium), 20.93 μM (porcine ventricle)-a ~10-fold potency window enabling graded dose-response experiments without saturating target engagement • Distinct 1,4-dihydroquinazolinone scaffold orthogonal to benzothiazole, tetrahydropyrroloquinolinone, and pyrazolopyrimidine chemotypes, reducing cross-series off-target risk • ≥98% purity; stable storage: powder -20°C/3 years, solvent -80°C/1 year; ships with blue ice.

Molecular Formula C18H16FN5O2
Molecular Weight 353.3 g/mol
Cat. No. B12369303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyosin modulator 2
Molecular FormulaC18H16FN5O2
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)C#N)NC(=O)CN2CC3=C(C=CC(=C3)F)NC2=O
InChIInChI=1S/C18H16FN5O2/c1-11(15-4-2-12(7-20)8-21-15)22-17(25)10-24-9-13-6-14(19)3-5-16(13)23-18(24)26/h2-6,8,11H,9-10H2,1H3,(H,22,25)(H,23,26)/t11-/m0/s1
InChIKeyCANJMVGGKJBLLC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myosin Modulator 2 Specifications & Baseline Characterization


Myosin modulator 2, also designated Compound B172, is a synthetic small-molecule modulator of myosin ATPase activity with the molecular formula C₁₈H₁₆FN₅O₂, a molecular weight of 353.35 g/mol, and CAS Registry Number 3034189-87-9 [1]. The compound is supplied at ≥95% purity and functions as an inhibitor of myosin ATPase across multiple tissue isoforms, with differential potency observed in rabbit psoas (skeletal), porcine atrium (cardiac), and porcine ventricle (cardiac) preparations . Its regulatory activity has been demonstrated ex vivo in Sprague Dawley rat cardiac performance assays [1].

Myosin Modulator 2: Substitution Risks & Reproducibility


Substitution of myosin modulators across experimental protocols is scientifically unsound due to fundamental differences in isoform selectivity, binding site architecture, and potency ranges. Mavacamten (MYK-461) is a cardiac-selective myosin inhibitor with nanomolar potency (IC₅₀ bovine cardiac: 490 nM; human cardiac: 711 nM) and minimal skeletal muscle activity . Blebbistatin is a non-muscle myosin II inhibitor with broad activity (IC₅₀ range 0.5–5 μM) but poor smooth muscle myosin inhibition (IC₅₀ ~80 μM) [1]. CK-571 is a smooth muscle myosin-2 selective inhibitor with picomolar to low nanomolar potency (IC₅₀ smooth muscle: 9 nM) and >1,000-fold selectivity over fast skeletal myosin [2]. Myosin modulator 2 occupies a distinct pharmacological space—moderate micromolar potency across skeletal, atrial, and ventricular isoforms without the extreme isoform selectivity of comparator compounds—making direct substitution impossible without altering experimental outcomes .

Myosin Modulator 2 Comparative Evidence & Specifications


Tissue-Specific Differential ATPase Inhibition

Myosin modulator 2 demonstrates a distinct tissue-differential inhibition profile across three myosin preparations: rabbit psoas (skeletal), porcine atrium (cardiac), and porcine ventricle (cardiac), with IC₂₅ values of 2.013 μM, 2.94 μM, and 20.93 μM, respectively . This represents an approximately 10-fold selectivity window between skeletal myosin and ventricular cardiac myosin, and a ~7-fold selectivity between atrial and ventricular cardiac isoforms. In contrast, Mavacamten exhibits sub-micromolar potency exclusively against cardiac myosin (IC₅₀ 0.49–0.71 μM) with minimal skeletal activity (IC₅₀ ~4.7 μM) . Blebbistatin shows broad inhibition of non-muscle myosin II (IC₅₀ 0.5–5 μM) and striated muscle myosins but poor smooth muscle inhibition (IC₅₀ ~80 μM) [1]. CK-571 is exquisitely selective for smooth muscle myosin (IC₅₀ 9 nM) with >1,200-fold selectivity over fast skeletal myosin (IC₅₀ 11,300 nM) [2].

Myosin ATPase Isoform selectivity Cardiac physiology Skeletal muscle Inhibitor profiling

Ex Vivo Cardiac Contractility Regulation

Myosin modulator 2 regulates systolic cardiac performance in Sprague Dawley rats, demonstrating functional ex vivo activity that extends beyond isolated biochemical ATPase inhibition [1]. This functional cardiac effect distinguishes the compound from non-muscle myosin II-selective inhibitors such as Blebbistatin, which exhibit broad cellular effects but are not optimized for cardiac functional modulation. While Mavacamten is clinically validated for cardiac contractility reduction (reduces contractility with IC₅₀ ~0.2 μM in adult human cardiac tissue [2]), Myosin modulator 2 provides a complementary research tool with a distinct potency range and tissue-selectivity profile suitable for mechanistic studies that do not require the extreme cardiac selectivity or nanomolar potency of Mavacamten.

Cardiac contractility Ex vivo physiology Systolic function Myosin modulator Rat model

Physicochemical Properties & Storage Stability

Myosin modulator 2 (C₁₈H₁₆FN₅O₂, MW 353.35 g/mol) offers favorable physicochemical properties for laboratory handling, including defined long-term storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 1 year) with blue ice shipping . These storage specifications provide operational advantages over photolabile comparators such as (±)-Blebbistatin, which is susceptible to photodegradation and cytotoxicity, necessitating the development of stabilized derivatives like para-Nitroblebbistatin (MW 337.34; IC₅₀ 15 μM; non-cytotoxic, photostable) . While para-Nitroblebbistatin addresses blebbistatin's phototoxicity limitations, its potency (IC₅₀ 15 μM) is substantially lower than Myosin modulator 2's skeletal and atrial inhibitory activity (IC₂₅ 2.013–2.94 μM) and lacks cardiac functional characterization [1].

Compound procurement Physicochemical properties Storage stability Solubility Laboratory supply

Chemical Scaffold & Patent Disclosure

Myosin modulator 2 (Compound B172) is disclosed within the WO2024073426A1 patent application covering 1,4-dihydroquinazolinone compounds and uses thereof, establishing a defined intellectual property and chemical scaffold context distinct from other myosin modulator chemotypes [1]. This scaffold class differs fundamentally from Mavacamten (a benzothiazole-derived structure ), Blebbistatin (a tetrahydropyrroloquinolinone [2]), and CK-571 (a pyrazolopyrimidine-diazabicyclooctanone hybrid [3]). The 1,4-dihydroquinazolinone core represents a structurally distinct pharmacophore with unique structure-activity relationship (SAR) potential, enabling orthogonal chemical probe development and reducing the risk of off-target effects shared across chemically related compound series.

Chemical scaffold 1,4-dihydroquinazolinone Patent disclosure Medicinal chemistry SAR studies

Myosin Modulator 2 Application Scenarios


Cardiac Physiology: Titratable Myosin Inhibition

Based on the compound's ex vivo regulation of systolic cardiac performance in Sprague Dawley rats and its differential ventricular inhibition profile (IC₂₅ 20.93 μM) [1], Myosin modulator 2 is optimally suited for cardiac physiology studies that require partial, titratable myosin ATPase inhibition rather than complete suppression. Unlike Mavacamten's nanomolar potency (IC₅₀ 0.49–0.71 μM) which induces near-complete cardiac myosin inhibition at low concentrations , Myosin modulator 2's micromolar potency enables graded dose-response experiments in cardiac tissue and myofibril preparations, facilitating mechanistic studies of contractility modulation without saturating target engagement.

Comparative Myosin Isoform Profiling

The compound's demonstrated differential inhibition across rabbit psoas (IC₂₅ 2.013 μM), porcine atrium (IC₂₅ 2.94 μM), and porcine ventricle (IC₂₅ 20.93 μM) positions Myosin modulator 2 as a reference tool for comparative isoform profiling studies. Its ~10-fold potency window between skeletal and ventricular cardiac myosin—and ~7-fold selectivity between atrial and ventricular isoforms—provides a measurable, reproducible differential activity signature that can serve as a benchmark for characterizing novel myosin modulators or investigating tissue-specific myosin ATPase regulation mechanisms.

1,4-Dihydroquinazolinone Scaffold Probe Development

As a compound disclosed within the 1,4-dihydroquinazolinone patent family (WO2024073426A1) [1], Myosin modulator 2 serves as a chemical probe and starting point for structure-activity relationship (SAR) exploration within a scaffold class distinct from benzothiazole (Mavacamten), tetrahydropyrroloquinolinone (Blebbistatin), and pyrazolopyrimidine (CK-571) chemotypes. This structural orthogonality reduces the risk of cross-series off-target effects and enables independent optimization of physicochemical and pharmacological properties for applications in muscle biology and cardiovascular research.

Ex Vivo Organ Bath Contractility Studies

The demonstrated ex vivo regulation of systolic cardiac performance supports the use of Myosin modulator 2 in isolated tissue and organ bath pharmacology studies investigating myosin-dependent contractility mechanisms. The compound's defined storage stability specifications (powder: -20°C for 3 years; solvent: -80°C for 1 year) facilitate reproducible experimental design across extended study timelines, while its micromolar potency range aligns with typical concentration-response protocols in isolated tissue preparations, minimizing solvent (DMSO) vehicle artifacts common with more potent compounds requiring extreme dilution.

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